N-(4-(cyclopropanesulfonamido)phenyl)acetamide
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Overview
Description
N-(4-(cyclopropanesulfonamido)phenyl)acetamide is a compound that belongs to the class of sulfonamide derivatives. Sulfonamides are known for their wide range of biological activities, including antimicrobial, antifungal, and anticancer properties . The acetamide functional group further enhances its biological significance, making it a compound of interest in various scientific research fields .
Mechanism of Action
Target of Action
N-(4-(cyclopropanesulfonamido)phenyl)acetamide, also known as N-(4-cyclopropanesulfonamidophenyl)acetamide, primarily targets dihydrofolate reductase (DHFR) . DHFR is an enzyme involved in the tetrahydrofolate synthesis pathway, which is crucial for DNA synthesis and cell growth .
Mode of Action
This compound interacts with its target, DHFR, by binding to its active sites . This binding interaction inhibits the function of DHFR, thereby disrupting the tetrahydrofolate synthesis pathway . The disruption of this pathway can lead to the inhibition of DNA synthesis and cell growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the tetrahydrofolate synthesis pathway . Tetrahydrofolate is a critical cofactor in the synthesis of nucleotides, which are the building blocks of DNA. By inhibiting DHFR, this compound disrupts the production of tetrahydrofolate, leading to a decrease in nucleotide synthesis and, consequently, DNA synthesis .
Result of Action
The inhibition of DHFR and the subsequent disruption of the tetrahydrofolate synthesis pathway result in the inhibition of DNA synthesis and cell growth . This makes this compound potentially useful in the treatment of conditions characterized by rapid cell growth, such as cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(cyclopropanesulfonamido)phenyl)acetamide typically involves the reaction of 4-aminophenylacetamide with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-(cyclopropanesulfonamido)phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted sulfonamide derivatives.
Scientific Research Applications
N-(4-(cyclopropanesulfonamido)phenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and antifungal properties.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(piperidin-1-ylsulfonyl)phenyl)acetamide
- N-(4-(morpholino-sulfonyl)phenyl)acetamide
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
Uniqueness
N-(4-(cyclopropanesulfonamido)phenyl)acetamide is unique due to the presence of the cyclopropane ring, which imparts rigidity and enhances its binding affinity to target proteins. This structural feature distinguishes it from other sulfonamide derivatives and contributes to its potent biological activities .
Properties
IUPAC Name |
N-[4-(cyclopropylsulfonylamino)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3S/c1-8(14)12-9-2-4-10(5-3-9)13-17(15,16)11-6-7-11/h2-5,11,13H,6-7H2,1H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVXFCRBKCDCJPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NS(=O)(=O)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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